molecular formula C14H15N3O3 B2537108 N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040661-78-6

N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2537108
CAS No.: 1040661-78-6
M. Wt: 273.292
InChI Key: NCHCOTQOVQWEMD-UHFFFAOYSA-N
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Description

This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-17-13(18)8-7-11(16-17)14(19)15-9-10-5-3-4-6-12(10)20-2/h3-8H,9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHCOTQOVQWEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the pyridazine ring with a methoxyphenylmethyl halide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific structural features, such as the combination of the pyridazine ring with the methoxyphenyl and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound belonging to the class of pyridazine derivatives, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13N3O3\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O}_{3}

This compound features a pyridazine core linked to a methoxyphenyl group and a carboxamide functional group, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyridazine derivatives can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against conditions such as cancer and neurodegenerative diseases .
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in pain and neurodegeneration, such as NMDA receptors .
  • Antioxidant Properties : Certain derivatives have shown antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Study Type Findings
In vitro assays Demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations.
Animal models Showed reduced symptoms in models of neurodegeneration, indicating potential neuroprotective effects.
Receptor binding Exhibited affinity for NMDA receptors, suggesting a role in modulating excitatory neurotransmission.

Case Study 1: Cancer Cell Proliferation

In a study assessing the anti-cancer properties of the compound, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The treatment group showed improved cognitive function compared to controls, alongside reduced amyloid-beta plaque formation. This suggests that the compound may have potential as a therapeutic agent for Alzheimer's disease .

Q & A

Q. What are the critical steps in synthesizing N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key starting materials may include substituted pyridazines and methoxyphenyl derivatives. Optimization focuses on:

  • Catalyst selection : Use of palladium or copper catalysts for cross-coupling reactions to enhance yield.
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Temperature control : Gradual heating (60–80°C) to avoid decomposition of heat-sensitive intermediates. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and hydrogen bonding patterns.
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the dihydropyridazine core. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C16_{16}H18_{18}N4_{4}O3_{3}) and isotopic patterns .

Advanced Research Questions

Q. How does the methoxyphenyl moiety influence the compound’s interaction with biological targets?

The methoxy group enhances lipophilicity, improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) reveal:

  • Hydrogen bonding : The methoxy oxygen forms interactions with catalytic residues of cytochrome P450 enzymes.
  • Steric effects : The bulky benzyl group may hinder binding to narrow active sites, necessitating SAR studies with truncated analogs. Experimental validation via enzyme inhibition assays (IC50_{50} values) and pharmacokinetic profiling (e.g., logP measurements) quantifies these effects .

Q. What strategies resolve contradictions in crystallographic data between predicted and observed bond lengths?

  • Data reprocessing : Re-examining raw diffraction data using SHELXC/SHELXD to detect twinning or disorder.
  • Dynamic refinement : Applying anisotropic displacement parameters in SHELXL to model thermal motion accurately.
  • Validation tools : PLATON’s ADDSYM algorithm checks for missed symmetry elements. Contradictions often arise from solvent molecules or hydrogen bonding networks, requiring iterative refinement .

Q. How can computational models predict off-target effects of this compound?

  • Molecular dynamics (MD) simulations : Simulate interactions with non-target proteins (e.g., hERG channels) using GROMACS.
  • Pharmacophore modeling : Identify shared structural motifs with known inhibitors of off-target enzymes (e.g., kinases).
  • Machine learning : Train models on ChEMBL bioactivity data to predict ADMET properties. Experimental validation via high-throughput screening (HTS) confirms computational predictions .

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